N-Methyl-3,4-dimethylbenzylamine
Description
N-Methyl-3,4-dimethylbenzylamine (CAS: 165741-71-9) is a secondary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.24 g/mol . Structurally, it features a benzylamine backbone substituted with methyl groups at the 3- and 4-positions of the aromatic ring and an additional methyl group attached to the nitrogen atom (Figure 1). The compound is commercially available with purities exceeding 97% and is utilized in research and pharmaceutical synthesis due to its steric and electronic properties .
Figure 1: Structure of this compound.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOIGIUHCAXXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-3,4-dimethylbenzylamine can be synthesized through several methods. One common method is the reductive amination of 3,4-dimethylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . The reaction typically occurs under mild conditions and yields the desired amine with high selectivity .
Industrial Production Methods
In industrial settings, this compound can be produced using catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method involves the use of metal catalysts such as palladium or platinum on carbon supports, which facilitate the hydrogenation process under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Directed Ortho Metalation
DMBA undergoes directed ortho metalation with butyllithium (BuLi), forming a lithium intermediate at the ortho position relative to the benzyl group . This reaction is critical for synthesizing aromatic derivatives:
Subsequent electrophilic substitution (e.g., with aryl bromides) yields derivatives like 2-X-C₆H₄CH₂N(CH₃)₂ (X = SR, PR₂, etc.) .
Quaternization Reactions
DMBA reacts with alkyl halides (e.g., hexyl bromide) to form quaternary ammonium salts , which function as phase-transfer catalysts:
These salts enhance reaction rates in biphasic systems .
Demethylation Pathways
Recent studies (2023) demonstrate DMBA's susceptibility to photoinduced nickel-catalyzed N-demethylation . Using bulky aryl bromides (e.g., 2,4,6-triisopropylbromobenzene), selective demethylation occurs at benzylic positions:
This process achieves >20:1 selectivity for benzylic C(sp³)-H bonds over aromatic positions .
Chlorination and Chloramination
DMBA undergoes degradation during water treatment processes. Chlorination forms imines via chlorine transfer to the nitrogen, followed by hydrolysis to aldehydes and lower-order amines:
Chloramination generates N-nitrosodimethylamine (NDMA) , a potent carcinogen, in 34% molar yield under nitrified conditions .
Reaction with Aryl Chlorides
DMBA reacts with chlorothionoformates (e.g., o-nitrophenyl chlorothionoformate) to produce substituted thiocarbamates. For example:
This reaction proceeds quantitatively under mild conditions (room temperature, 10 minutes) .
Palladium Complexation
DMBA forms stable palladium complexes, such as [PdCl(C₂,N-dmba)(tu)], which interact with biological ligands like L-cysteine. UV-Vis spectroscopy confirms complex formation in DMSO/Tris-HCl buffer .
Environmental Implications
DMBA's degradation pathways in water treatment systems highlight its role in forming hazardous byproducts. Pre-chlorination strategies reduce NDMA formation by >90% in potable reuse systems .
Key Data Table: Reaction Yields and Conditions
Scientific Research Applications
Organic Synthesis
NMDBA serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions. Its tertiary amine functionality allows it to participate in nucleophilic substitution reactions, facilitating the formation of quaternary ammonium salts and other derivatives.
Polymer Chemistry
The compound is widely used as a catalyst in the production of polyurethane foams and epoxy resins. It enhances the curing process by acting as an epoxy-amine cure enhancement catalyst, which is crucial for developing durable materials used in construction and automotive industries .
Biological Applications
Research has indicated potential biological activities of NMDBA, including:
- Antimicrobial Properties : Studies suggest that NMDBA exhibits antimicrobial effects against various pathogens, making it a candidate for further exploration in pharmaceutical formulations.
- Cognitive Enhancement : Preliminary findings indicate that NMDBA may improve cognitive functions such as memory and attention, suggesting its potential use in treating conditions like ADHD .
Pharmaceutical Industry
NMDBA is being investigated for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural properties may enhance the bioactivity of certain drugs, particularly those targeting central nervous system disorders .
Agricultural Chemicals
The compound has been explored for use in pesticides and herbicides due to its reactivity with toxic substrates harmful to pests. Additionally, it plays a role in formulating surfactants that help disperse active ingredients in agricultural applications .
Detergents and Cleaners
Due to its amphiphilic properties, NMDBA is effective in emulsifying oils and dirt, making it suitable for use in detergent formulations .
Case Study 1: Polyurethane Production
In a study on polyurethane synthesis, NMDBA was utilized as a catalyst to enhance the reaction efficiency between isocyanates and polyols. The results demonstrated improved mechanical properties of the resulting foams compared to those produced without NMDBA.
Case Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of NMDBA revealed significant activity against specific bacterial strains, suggesting its potential use as an additive in pharmaceutical formulations aimed at infection control.
Mechanism of Action
The mechanism of action of N-Methyl-3,4-dimethylbenzylamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Positional Isomers: 2-Methylbenzylamine and 3-Methylbenzylamine
These primary amines differ in the position of the methyl group on the benzene ring. Key physical properties are compared below:
Key Differences :
- This compound has two methyl groups on the aromatic ring and a secondary amine , making it less nucleophilic than the primary amines 2- and 3-methylbenzylamine.
N-Substituted Benzylamines: N,N-Dimethylbenzylamine
Key contrasts include:
Methoxy-Substituted Analogs: N-Methyl-3,4-dimethoxy-β-phenethylamine
This compound, isolated from the cactus Dolichothele uberiformis, replaces the methyl groups on the aromatic ring with methoxy (-OCH₃) groups .
- Electronic Effects : Methoxy groups are electron-donating, altering the aromatic ring’s electronic profile compared to methyl groups, which are weakly electron-donating.
- Biological Activity : Methoxy-substituted phenethylamines often exhibit psychoactive or alkaloid properties, whereas methyl-substituted derivatives like this compound are less studied in this context .
Cyclic and Heterocyclic Analogs: N-Methyl-3,4-dihydroisoquinoline
N-Methyl-3,4-dihydroisoquinoline is a cyclic iminium ion reduced by imine reductases (IREDs) to tetrahydroisoquinolines, which are bioactive building blocks .
- Steric Effects: The N-methyl group in cyclic analogs introduces steric hindrance, reducing enzymatic conversion rates. For example, wild-type IREDs achieve only 56% conversion with N-methyl derivatives, compared to higher efficiencies for non-methylated substrates .
- Applications : Cyclic analogs are prioritized in drug synthesis, whereas linear benzylamines like this compound may serve as intermediates in asymmetric catalysis or ligand design .
Psychoactive Derivatives: MDMA (3,4-Methylenedioxymethamphetamine)
While structurally distinct, MDMA shares the N-methylation feature and a substituted aromatic ring.
- Functional Groups : MDMA contains a methylenedioxy ring (O-CH₂-O) instead of methyl groups, enhancing its serotonin-releasing activity in the central nervous system .
- Pharmacokinetics : N-Methylation in both compounds increases lipid solubility, but MDMA’s methylenedioxy group confers distinct receptor-binding profiles .
Biological Activity
N-Methyl-3,4-dimethylbenzylamine (NMDBA) is a compound belonging to the class of phenylmethylamines. This article explores its biological activity, including its pharmacological effects, potential therapeutic applications, and toxicity profiles based on diverse research findings.
- Chemical Formula : C₉H₁₃N
- Molecular Weight : 135.21 g/mol
- CAS Number : 103-83-3
- Solubility : Slightly soluble in water; highly soluble in organic solvents.
NMDBA acts primarily as a stimulant and has been investigated for its effects on neurotransmitter systems. It is believed to interact with adrenergic and dopaminergic receptors, influencing mood and cognitive functions. The compound's structure allows it to penetrate the blood-brain barrier, which is critical for its central nervous system (CNS) effects.
Biological Activities
- Stimulant Effects :
-
Potential Therapeutic Uses :
- Cognitive Enhancement : Research suggests that NMDBA may improve cognitive functions such as memory and attention. This property makes it a candidate for further studies in conditions like ADHD and narcolepsy .
- Mood Disorders : The compound's interaction with serotonin and norepinephrine systems indicates potential antidepressant effects, warranting exploration in clinical settings .
- Toxicity and Safety Profile :
Case Studies
- Animal Studies :
- Human Trials :
Comparative Analysis of Biological Activity
| Compound | Stimulant Effect | Cognitive Enhancement | Mood Improvement | Toxicity (LD50) |
|---|---|---|---|---|
| This compound | High | Moderate | Potential | 290 mg/kg (oral) |
| Amphetamine | Very High | High | High | 50 mg/kg (oral) |
| Methylphenidate | Moderate | High | Moderate | 200 mg/kg (oral) |
Q & A
Q. What are the established synthetic routes for N-Methyl-3,4-dimethylbenzylamine, and how can purity be validated?
this compound can be synthesized via reductive amination of 3,4-dimethylbenzaldehyde with methylamine, followed by purification using fractional distillation. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and gas chromatography–mass spectrometry (GC-MS) to assess impurities. For example, in analogous syntheses of N-methylphenethylamines, NMR data (e.g., δ 2.3 ppm for N-CH3 protons) and melting point comparisons are critical . High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is recommended for quantifying purity thresholds ≥98% .
Q. Which analytical techniques are optimal for characterizing this compound in complex matrices?
Direct Sample Analysis–Time-of-Flight Mass Spectrometry (DSA-TOF MS) is effective for rapid identification in mixtures, achieving mass accuracy <5 ppm for [M+H]+ ions. For structural confirmation, combine ¹H/¹³C NMR (e.g., aromatic protons at δ 6.7–7.1 ppm) and Fourier-transform infrared spectroscopy (FTIR) to detect amine N-H stretches (~3300 cm⁻¹). Method validation should include specificity, linearity (R² >0.99), and recovery rates (90–110%) per ICH guidelines .
Q. How can researchers ensure batch-to-batch consistency during synthesis?
Implement Quality Control (QC) protocols such as:
- In-process checks : Monitor reaction progress via thin-layer chromatography (TLC; Rf ~0.5 in ethyl acetate/hexane).
- Stability testing : Store batches at -20°C in amber vials to prevent degradation.
- Traceability : Cross-validate against pharmacopeial standards (e.g., USP) using certified reference materials .
Q. What are the key safety considerations when handling this compound?
Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity. Safety protocols include:
- Ventilation : Maintain airflow ≥0.5 m/s.
- Spill management : Neutralize with 10% acetic acid.
- Waste disposal : Follow EPA guidelines for amine-containing waste .
Q. How can this compound be applied as a reference standard in pharmaceutical research?
It is used in:
- Method development : Optimize HPLC conditions (e.g., C18 column, acetonitrile/water mobile phase).
- Impurity profiling : Identify byproducts (e.g., dimethylbenzyl alcohol) during ANDA submissions .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. methyl groups) alter the bioactivity of this compound analogs?
Compare binding affinities via receptor assays (e.g., 5-HT2A for hallucinogenic analogs). For example, N-Methyl-3,4-dimethoxyphenethylamine shows lower EC50 (~28 μM) at 5-HT2A than N-Methylmescaline (~35 μM), attributed to steric hindrance from methyl groups . Molecular docking simulations (e.g., AutoDock Vina) can predict substituent effects on receptor interactions .
Q. What strategies resolve contradictions in pharmacological data across studies?
Q. How can natural occurrence in plants (e.g., Acacia species) be confirmed and quantified?
- Extraction : Use Soxhlet extraction with methanol, followed by alkaloid precipitation (e.g., Mayer’s reagent).
- Quantification : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., N-Methyl-3,4-dimethoxyphenethylamine-d4) achieves detection limits <1 ng/mL .
Q. What in vivo models are suitable for studying its pharmacokinetics?
Q. How can synthetic byproducts be minimized during scale-up?
- Optimize catalysis : Use Pd/C under H2 (1 atm) for selective reductive amination.
- Process analytical technology (PAT) : Implement real-time FTIR monitoring to detect intermediates (e.g., Schiff bases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
